![molecular formula C23H23NO5 B3009344 (2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid CAS No. 2580104-39-6](/img/structure/B3009344.png)

(2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

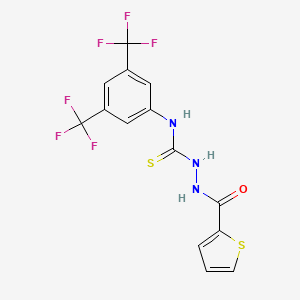

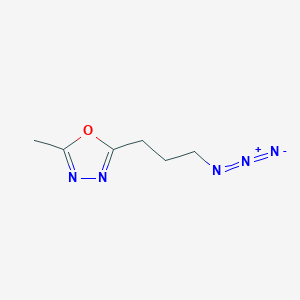

The compound appears to be a derivative of pyrano[2,3-c]pyrrole, which is a bicyclic compound containing a pyran ring fused with a pyrrole ring. The compound also contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amine functionality.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrano[2,3-c]pyrrole core, followed by the introduction of the Fmoc group. The exact synthetic route would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of the compound can be deduced from its IUPAC name and includes a pyrano[2,3-c]pyrrole core with a Fmoc group attached. The stereochemistry is indicated by the (2S,4As,7aR) prefix.Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the Fmoc group and the pyrano[2,3-c]pyrrole core. The Fmoc group could potentially be removed under acidic or basic conditions, revealing a free amine group.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the Fmoc group could increase the compound’s hydrophobicity.Wissenschaftliche Forschungsanwendungen

Protection of Hydroxy-Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, part of the chemical structure of interest, is used extensively to protect hydroxy-groups in organic synthesis. It offers compatibility with a variety of acid- and base-labile protecting groups. This flexibility allows for the selective removal of the Fmoc group under mild conditions while preserving other sensitive functionalities within the molecule, demonstrating its utility in the synthesis of complex organic molecules, such as oligonucleotides (Gioeli & Chattopadhyaya, 1982).

Synthesis of Heterocyclic Compounds

The structure is foundational in the development of new synthetic approaches to heterocyclic compounds. For instance, research into pyrano[2,3-c]pyrrole derivatives explores the chemical reactivity and potential applications of these compounds in various fields, including pharmaceuticals and materials science. These studies contribute to our understanding of heterocyclic chemistry and the potential for creating novel compounds with unique properties (Vydzhak & Panchishin, 2008).

Facilitating Solid-Phase Synthesis

The molecule also plays a crucial role in solid-phase synthesis strategies, particularly in the facile synthesis of N-substituted hydroxamic acids. These acids are significant due to their biological activity, including roles as enzyme inhibitors and potential therapeutic agents. The efficient synthesis of structurally diverse N-substituted hydroxamic acids underscores the versatility and utility of the compound in advancing synthetic methodologies (Mellor & Chan, 1997).

Contributions to Macromolecular Chemistry

Further, the compound's structural framework is instrumental in the synthesis of new aromatic polyamides with unique properties, such as enhanced solubility and thermal stability. These materials are of interest for their potential applications in high-performance polymers and advanced materials, showcasing the role of the compound in facilitating the development of new macromolecular structures (Hsiao, Yang, & Lin, 1999).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions.

Zukünftige Richtungen

Future research could involve exploring the synthesis of this compound, studying its reactivity, and investigating its potential applications, particularly if it’s intended for use in biological systems.

Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed.

Eigenschaften

IUPAC Name |

(2S,4aS,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c25-22(26)20-10-9-14-11-24(12-21(14)29-20)23(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-21H,9-13H2,(H,25,26)/t14-,20-,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMGCXSTELCIEI-WVFSVQOHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC2C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](O[C@@H]2[C@@H]1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B3009261.png)

![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)acetamide](/img/structure/B3009266.png)

![ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate](/img/structure/B3009267.png)

![4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide](/img/structure/B3009270.png)

![1-[2-(4-Benzylpiperazin-1-yl)-1,3-thiazol-4-yl]ethanone;hydrobromide](/img/structure/B3009275.png)